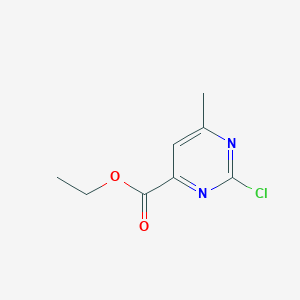

Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate

Description

Structural Significance in Heterocyclic Chemistry

The structural framework of ethyl 2-chloro-6-methylpyrimidine-4-carboxylate demonstrates the remarkable versatility of pyrimidine chemistry in accommodating diverse functional groups while maintaining the fundamental heterocyclic integrity. The pyrimidine core, characterized by nitrogen atoms at positions 1 and 3 of the six-membered ring, provides an electron-deficient aromatic system that influences the reactivity patterns of attached substituents. The chlorine atom at position 2 introduces significant electrophilic character, making this position highly susceptible to nucleophilic substitution reactions. This halogen substitution is particularly valuable in synthetic chemistry as it serves as an excellent leaving group for various displacement reactions.

The methyl group at position 6 contributes both steric and electronic effects to the overall molecular architecture. From an electronic perspective, the methyl group exhibits a weak electron-donating character through hyperconjugation, subtly modulating the electron density distribution around the pyrimidine ring. Sterically, this methyl substitution influences the three-dimensional conformation of the molecule and can affect the approach of reagents during chemical transformations. The ethyl carboxylate functionality at position 4 introduces additional complexity by providing both a potential site for hydrolysis reactions and a point of attachment for further synthetic elaboration.

The compound's molecular geometry reflects the planar nature of the pyrimidine ring system, with the ethyl carboxylate group extending outward from the ring plane. Computational predictions indicate a melting point range of 55-57°C and a predicted boiling point of 318.6±22.0°C, suggesting moderate intermolecular forces consistent with the presence of both polar and nonpolar regions within the molecule. The predicted density of 1.265±0.06 g/cm³ reflects the compact packing possible with this molecular architecture, while the predicted pKa value of -2.99±0.30 indicates the weak basic character of the pyrimidine nitrogen atoms.

Historical Context of Pyrimidine Chemistry

The development of pyrimidine chemistry traces its origins to the early systematic investigations of heterocyclic compounds in the late 19th century. The foundational work in this field began with significant contributions from German chemist Adolf Pinner, who initiated the systematic study of pyrimidines in 1884 through his pioneering condensation reactions between ethyl acetoacetate and amidines. Pinner's methodological approach established many of the fundamental synthetic principles that continue to influence pyrimidine chemistry today, and he was responsible for coining the term "pyrimidine" by combining the words "pyridine" and "amidine" to reflect the structural relationship between these heterocyclic systems.

The historical progression of pyrimidine chemistry gained significant momentum with the work of Siegmund Gabriel and Georg Colman in 1900, who achieved the first synthesis of the unsubstituted pyrimidine parent compound. Their synthetic route involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by careful reduction using zinc dust in hot water, establishing reduction methodologies that would become standard approaches in heterocyclic synthesis. This accomplishment marked a crucial milestone in heterocyclic chemistry, as it demonstrated the feasibility of constructing these nitrogen-containing aromatic systems through rational synthetic design.

The early 20th century witnessed substantial expansion in pyrimidine research driven by the recognition of these compounds' biological significance. The discovery that cytosine, thymine, and uracil—three of the fundamental nucleobases in DNA and RNA—contained pyrimidine structures elevated the importance of this heterocyclic system from purely academic curiosity to central biological relevance. This realization catalyzed intensive research efforts aimed at understanding the chemical properties and synthetic accessibility of pyrimidine derivatives, leading to the development of numerous synthetic methodologies and the exploration of structure-activity relationships.

The evolution of synthetic methodologies for functionalized pyrimidines like this compound represents the culmination of over a century of methodological development in heterocyclic chemistry. Modern synthetic approaches benefit from advanced understanding of electronic effects, reaction mechanisms, and regioselectivity principles that were established through the pioneering work of early heterocyclic chemists. The availability of sophisticated analytical techniques and computational tools has further accelerated progress in this field, enabling the precise characterization and optimization of complex pyrimidine derivatives.

Position in the Landscape of Functionalized Pyrimidines

This compound occupies a distinctive position within the broader landscape of functionalized pyrimidines, representing a convergence of several important structural motifs that are prevalent in contemporary heterocyclic chemistry. The compound exemplifies the general trend toward multi-functionalized pyrimidines that incorporate diverse reactive centers for subsequent synthetic transformations. Within the classification system of pyrimidine derivatives, this compound belongs to the category of halogenated carboxylate esters, a class that has gained prominence due to their versatility as synthetic intermediates and their potential biological activities.

The presence of multiple functional groups within a single pyrimidine framework reflects the modern approach to heterocyclic design, where compounds are conceived as platforms for divergent synthesis rather than as terminal synthetic targets. The chlorine substituent at position 2 positions this compound within the important class of halopyrimidines, which are widely recognized for their utility in cross-coupling reactions and nucleophilic substitution processes. These halogenated derivatives serve as crucial building blocks in medicinal chemistry, where the halogen functionality often undergoes displacement with various nucleophiles to generate libraries of related compounds for biological screening.

The carboxylate ester functionality places this compound among the pyrimidine carboxylic acid derivatives, a subset that has demonstrated particular significance in pharmaceutical applications. The ester group serves dual functions as both a protecting group for the carboxylic acid and a site for further chemical modification through hydrolysis, transesterification, or amidation reactions. This versatility has made carboxylate-functionalized pyrimidines valuable scaffolds for the development of enzyme inhibitors, receptor modulators, and other bioactive molecules.

Comparative analysis with related pyrimidine derivatives reveals the strategic positioning of functional groups in this compound. The compound shares structural features with other biologically active pyrimidines while maintaining unique substitution patterns that distinguish it from closely related analogs. For instance, the 2-chloro-6-methyl substitution pattern is found in various pharmaceutical intermediates and natural product analogs, while the 4-carboxylate positioning provides optimal electronic and steric properties for biological interactions. This combination of structural features positions the compound as both a representative member of established pyrimidine classes and a unique entity with distinct chemical and biological properties.

Research Significance and Academic Interest

The research significance of this compound extends across multiple domains of chemical science, reflecting the compound's value as both a synthetic target and a platform for further research developments. In the realm of synthetic organic chemistry, this compound represents an important case study in regioselective functionalization of pyrimidine rings, demonstrating how multiple substituents can be precisely positioned to achieve desired chemical properties. The successful synthesis and characterization of such multiply-substituted pyrimidines contributes to the broader understanding of heterocyclic reactivity patterns and guides the development of new synthetic methodologies.

Academic interest in this compound is particularly strong within medicinal chemistry research, where pyrimidine derivatives have established themselves as privileged scaffolds for drug discovery efforts. The structural features present in this compound align with pharmacophoric elements found in numerous bioactive compounds, making it an attractive starting point for structure-activity relationship studies. The compound's potential for generating diverse chemical libraries through functional group manipulation positions it as a valuable tool in chemical biology research, where systematic structural variations are essential for understanding biological mechanisms and developing therapeutic agents.

The compound's significance is further enhanced by its role in advancing synthetic methodology development. Research groups have utilized similar pyrimidine derivatives as model substrates for developing new reaction conditions, catalyst systems, and synthetic strategies. The multiple reactive sites present in this compound make it particularly valuable for studying chemoselectivity and regioselectivity in complex synthetic transformations. These methodological studies contribute to the broader field of heterocyclic chemistry by expanding the available toolkit for pyrimidine functionalization.

Contemporary research trends indicate growing interest in environmentally sustainable approaches to pyrimidine synthesis, with this compound serving as a representative target for green chemistry initiatives. Studies exploring the use of deep eutectic solvents, microwave-assisted synthesis, and other environmentally benign approaches have utilized related pyrimidine derivatives as model compounds. The development of more sustainable synthetic routes to these important heterocyclic compounds represents a significant area of current academic interest, driven by both environmental considerations and the practical need for scalable synthetic methods.

Propriétés

IUPAC Name |

ethyl 2-chloro-6-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-3-13-7(12)6-4-5(2)10-8(9)11-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYPJIQULMYRSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC(=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371324 | |

| Record name | ethyl 2-chloro-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265328-14-1 | |

| Record name | ethyl 2-chloro-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-6-methylpyrimidine-4-carboxylate typically involves the chlorination of 2,4-dichloro-6-methylpyrimidine followed by esterification. One common method includes the reaction of 2,4-dichloro-6-methylpyrimidine with ethanol in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed:

Substitution Reactions: The major products include various substituted pyrimidine derivatives, depending on the nucleophile used.

Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate has several scientific research applications:

Mécanisme D'action

The mechanism of action of ethyl 2-chloro-6-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can act as a receptor antagonist by binding to receptor sites and preventing the natural ligand from eliciting a biological response .

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrimidine Derivatives

The following table compares Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications:

Key Structural and Functional Differences:

Substituent Reactivity: The 2-chloro group in this compound is more reactive toward nucleophilic substitution compared to the 2-CF₃ or 2-SCH₂COOEt groups in other derivatives . Amino (e.g., 6-NH₂) and hydroxyl groups (e.g., 4-(4-OH-Ph)) introduce hydrogen-bonding capabilities, influencing solubility and target binding .

Physicochemical Properties :

- Lipophilicity : The trifluoromethyl (CF₃) group in Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate increases lipophilicity, enhancing membrane permeability .

- Melting Points : Methyl derivatives (e.g., Mthis compound) exhibit higher melting points (110–111°C) compared to ethyl esters, likely due to reduced alkyl chain flexibility .

Applications :

- Pharmaceuticals : Thioether-containing derivatives (e.g., Compound 1) are explored for their sulfur-based bioactivity, while CF₃-substituted compounds are prioritized in metabolic stability studies .

- Agrochemicals : Chlorinated pyrimidines are precursors for herbicides, leveraging their reactive halogen sites .

Research Findings and Data

- Synthetic Utility : this compound is used to synthesize pyrido[4,3-d]pyrimidine derivatives via nucleophilic displacement of Cl, as demonstrated in the preparation of benzyl-ethyl dicarboxylate hybrids .

- Biological Activity : Derivatives with 4-hydroxyphenyl groups (e.g., ) show enhanced antibacterial activity due to improved solubility and target engagement .

- Commercial Availability : The ethyl ester (CAS: 265328-14-1) is less commonly stocked (62 bottles/year) compared to its methyl analog (596 bottles/year), reflecting differences in industrial demand .

Activité Biologique

Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in medicinal and pharmaceutical research due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in various fields.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

- Chloro group at the 2-position

- Methyl group at the 6-position

- Ethyl ester group at the 4-position

This structural configuration enhances its reactivity and binding affinity towards biological targets, making it a valuable compound in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Key mechanisms include:

- Inhibition of Inflammatory Mediators : Research indicates that this compound can inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells, suggesting anti-inflammatory properties.

- Neuroprotective Effects : It has been shown to reduce the expression of apoptosis markers such as cleaved caspase-3 in human neuronal cells, indicating potential neuroprotective effects.

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing various biochemical pathways critical for cellular function.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antibacterial Activity : Studies have demonstrated that this compound can inhibit the growth of several bacterial strains. For example, it has shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant antibacterial potential.

- Antifungal Activity : The compound also displays antifungal properties, making it a candidate for developing antifungal agents. Its efficacy against various fungi has been documented in several studies.

- Antiviral and Anticancer Properties : Preliminary research suggests potential antiviral and anticancer activities, although more extensive studies are required to confirm these effects and elucidate mechanisms.

Case Studies and Research Findings

A review of recent literature reveals several significant findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Demonstrated inhibition of NO and TNF-α production in microglia cells; reduced apoptosis markers in neuronal cells. | |

| Exhibited antibacterial activity against S. aureus and E. coli; potential for use in antimicrobial drug development. | |

| Showed antifungal activity against various strains; implications for agricultural applications in developing fungicides. |

Applications in Scientific Research

The versatility of this compound extends beyond its biological activities:

- Pharmaceutical Development : It serves as an intermediate in synthesizing more complex pyrimidine derivatives used in drug development.

- Agricultural Chemistry : The compound's antimicrobial properties make it useful in developing agrochemicals such as fungicides and herbicides.

- Biochemical Research : It is utilized in studying enzyme inhibitors and receptor antagonists, contributing to understanding various biological pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate, and what reagents are critical for its preparation?

- Methodology : The compound is synthesized via nucleophilic aromatic substitution or coupling reactions. For example, mthis compound reacts with piperidine derivatives (e.g., piperazine hydrochloride) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF at 60°C to yield intermediates. Saponification with LiOH·H₂O followed by acidification produces carboxylic acid derivatives . Key reagents include mthis compound, tertiary amines, and polar aprotic solvents.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodology :

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is used to resolve crystal structures, with ORTEP-3 generating graphical representations of thermal ellipsoids .

- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns, while mass spectrometry (HRMS) validates molecular weight. Melting points (e.g., 110–111°C) are determined via differential scanning calorimetry .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodology : It serves as a scaffold for synthesizing Retinol Binding Protein 4 (RBP4) antagonists. For instance, coupling with aryl boronic acids via Suzuki-Miyaura reactions introduces substituents that enhance binding affinity to biological targets. Subsequent hydrolysis of the ester group generates bioactive carboxylic acids .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up reactions involving this compound?

- Methodology :

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂ with BINAP ligand) improve coupling efficiency in cross-coupling reactions .

- Solvent optimization : DMF enhances reaction rates due to its high polarity, but switching to THF/water mixtures during saponification reduces side reactions .

- Temperature control : Maintaining 60°C during nucleophilic substitution minimizes decomposition .

Q. How are data discrepancies resolved in crystallographic refinement for derivatives of this compound?

- Methodology :

- Twinning analysis : SHELXL’s TWIN command detects and models twinned crystals, common in pyrimidine derivatives due to symmetry .

- Disorder modeling : Partial occupancy refinement is applied to chlorine or methyl groups occupying multiple positions .

- Validation tools : R-factor convergence and wR2 values (<0.15) ensure model accuracy .

Q. What strategies are employed to design biologically active derivatives while maintaining metabolic stability?

- Methodology :

- Bioisosteric replacement : Replacing the ethyl ester with trifluoromethyl groups improves metabolic resistance .

- Structure-activity relationship (SAR) : Systematic variation of substituents at the 2- and 6-positions (e.g., aryl vs. heteroaryl groups) is guided by docking studies with RBP4 .

- Prodrug approaches : Ester groups are retained for cell permeability, with in vivo hydrolysis releasing active acids .

Data Contradiction Analysis

Q. How should conflicting NMR and X-ray data be reconciled for derivatives of this compound?

- Methodology :

- Dynamic effects : NMR may indicate rotational isomerism (e.g., ester group rotation), while X-ray captures a static conformation. Variable-temperature NMR experiments resolve discrepancies .

- Crystal packing effects : Hydrogen bonding in the solid state (observed via X-ray) may stabilize conformations not dominant in solution .

Q. What experimental controls are critical when assessing the compound’s reactivity in palladium-catalyzed reactions?

- Methodology :

- Blank reactions : Run without catalyst to confirm metal-dependent pathways .

- Isotope labeling : ¹³C-labeled substrates trace regioselectivity in cross-coupling steps .

- Competitive experiments : Compare reactivity with substituted pyrimidines to identify steric/electronic biases .

Methodological Tables

| Parameter | Typical Value | Reference |

|---|---|---|

| Melting point | 110–111°C | |

| Molecular weight | 186.59 g/mol | |

| Preferred solvent (coupling) | DMF | |

| Refinement software (X-ray) | SHELXL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.